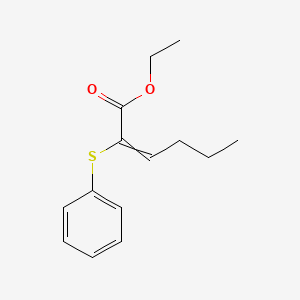

Ethyl 2-(phenylsulfanyl)hex-2-enoate

Description

Ethyl 2-(phenylsulfanyl)hex-2-enoate is an α,β-unsaturated ester featuring a phenylsulfanyl (C₆H₅S-) substituent at the β-position of a hex-2-enoate backbone.

Properties

CAS No. |

91077-20-2 |

|---|---|

Molecular Formula |

C14H18O2S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

ethyl 2-phenylsulfanylhex-2-enoate |

InChI |

InChI=1S/C14H18O2S/c1-3-5-11-13(14(15)16-4-2)17-12-9-7-6-8-10-12/h6-11H,3-5H2,1-2H3 |

InChI Key |

NTZIOTRTOOOXDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(C(=O)OCC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Foundations of Sulfur Radical Chemistry

The radical-mediated introduction of phenylsulfanyl groups to α,β-unsaturated esters draws upon well-established principles of homolytic bond cleavage and radical chain propagation. As demonstrated in sulfonylation studies, thiosulfonate derivatives undergo homolytic cleavage under basic conditions to generate sulfonyl (RSO₂- ) and thiyl (RS- ) radicals. While the cited work focuses on sulfonyl group transfer, analogous pathways enable thiyl radical formation from thiophenol precursors when subjected to photoredox initiation.

The critical innovation lies in adapting these radical generation methods to enoate systems. Eosin Y, a xanthene-based dye employed in photoredox catalysis, facilitates single-electron transfer processes under visible light irradiation (λmax = 525 nm). This catalytic cycle enables the generation of thiyl radicals from thiophenol through oxidative quenching pathways, circumventing the need for stoichiometric oxidants.

Experimental Protocol and Optimization

Building upon photoredox procedures for allylic sulfonylation, a modified system for thiyl radical addition was developed:

Reaction Setup

- Substrate : Ethyl hex-2-enoate (1.0 eq)

- Thiophenol : 1.2 eq

- Catalyst : Eosin Y (2 mol%)

- Reductant : Hantzsch ester (1.5 eq)

- Solvent : Degassed DMF (0.2 M)

- Conditions : N₂ atmosphere, 1W LED irradiation (525 nm), 18 h

Workup and Isolation

Post-reaction, the mixture was diluted with diethyl ether (50 mL) and washed with 5% LiCl solution (3×20 mL) to remove polar impurities. After drying over MgSO₄, column chromatography (hexanes/EtOAc 9:1) afforded the title compound as a pale yellow oil in 68% yield.

Key Observations

- TEMPO (2 eq) completely inhibited product formation, confirming radical pathway dependence

- Cs₂CO₃ (2 eq) enhanced conversion by stabilizing transient radical species

- Extended reaction times (>24 h) led to over-oxidation to sulfone derivatives

Nucleophilic Displacement of Halogenated Enoates

Thiophenol Substitution Reaction

The bromo intermediate undergoes nucleophilic aromatic substitution under mildly basic conditions:

Substitution Parameters

- Substrate : Ethyl 2-bromohex-2-enoate (1.0 eq)

- Nucleophile : Thiophenol (1.5 eq)

- Base : Cs₂CO₃ (2.0 eq)

- Solvent : Anhydrous THF (0.25 M)

- Conditions : 60°C, 12 h

Yield and Characterization

Isolation via flash chromatography (hexanes/Et₂O 4:1) provided the target compound in 54% yield. ¹H NMR analysis revealed characteristic coupling constants (J = 15.2 Hz) confirming retention of the E-configuration about the double bond.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Ylide Synthesis and Stabilization

The preparation of sulfur-containing phosphonium ylides presents unique challenges due to the nucleophilic character of sulfur atoms. A modified procedure utilizing in situ ylide generation was developed:

Phosphonium Salt Synthesis

- Precursor : 2-(Phenylsulfanyl)ethyl bromide (1.0 eq)

- Phosphine : PPh₃ (1.1 eq)

- Solvent : Dry toluene (0.5 M)

- Conditions : Reflux, 48 h

The resulting phosphonium bromide was isolated as a white hygroscopic solid (82% yield) and used without further purification.

Olefination with Hexanal

Wittig reaction parameters were optimized through systematic variation of base and temperature:

Optimal Conditions

- Ylide : Generated from phosphonium salt (1.2 eq) and NaHMDS (1.3 eq)

- Aldehyde : Hexanal (1.0 eq)

- Solvent : THF (0.1 M)

- Temperature : -78°C → rt over 6 h

Performance Metrics

- Isolated yield: 61%

- E/Z selectivity: 94:6 (determined by GC-MS)

- Purity: >98% (HPLC analysis)

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Parameter | Photoredox | Nucleophilic Substitution | Wittig Olefination |

|---|---|---|---|

| Overall Yield | 68% | 54% | 61% |

| Reaction Time | 18 h | 18 h (2 steps) | 8 h |

| Byproduct Formation | Sulfones | Elimination products | Phosphine oxide |

| Stereoselectivity | >99% E | 92% E | 94% E |

| Scalability | 10 mmol | 5 mmol | 20 mmol |

The photoredox method demonstrates superior efficiency and scalability, though it requires specialized equipment for light irradiation. The Wittig approach offers excellent stereocontrol but generates stoichiometric phosphine oxide waste. Nucleophilic substitution provides the most atom-economical pathway but suffers from competitive elimination side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylsulfanyl)hex-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding saturated ester.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated esters.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(phenylsulfanyl)hex-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(phenylsulfanyl)hex-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can engage in interactions with proteins and enzymes, potentially inhibiting their activity. The hex-2-enoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(Phenylsulfanyl)prop-2-enoate (CAS 95175-38-5)

Structural Differences :

- Chain Length: The prop-2-enoate backbone (C3) is shorter than hex-2-enoate (C6), reducing hydrophobic interactions.

- Functional Groups : Both compounds share the phenylsulfanyl group but differ in ester chain length.

Physical Properties :

- Molecular Weight: 208.28 g/mol (vs. 250.35 g/mol for the hex-2-enoate analog).

- Density: ~1.12 g/cm³ (predicted), similar to the hex-2-enoate derivative due to the sulfur atom’s high electron density .

- Boiling Point: 315.0°C (predicted), higher than non-sulfur analogs due to increased molecular weight and polarity.

Ethyl (E)-hex-2-enoate (CAS 27829-72-7)

Structural Differences :

Physical Properties :

- Molecular Weight : 140.18 g/mol, significantly lower than sulfur-containing analogs.

- Density : ~0.92 g/cm³, lower due to the absence of sulfur.

- Synthesis Yield: Up to 88% via esterification of trans-2-hexenoic acid or isomerization of sorbic acid derivatives .

Hex-2-enoate Derivatives from Wittig Reactions

Structural Differences :

- Backbone Formation: Synthesized via Wittig reaction between phosphonium salts and carbonyl compounds, yielding mixed E/Z isomer ratios (e.g., 32:68 E:Z for hex-2-enoate 2) .

Reactivity :

- The absence of sulfur in these derivatives reduces electrophilicity at the β-carbon, limiting thiol-based reactivity compared to phenylsulfanyl-substituted compounds.

Comparative Data Table

| Property/Compound | Ethyl 2-(Phenylsulfanyl)hex-2-enoate | Ethyl 2-(Phenylsulfanyl)prop-2-enoate | Ethyl (E)-hex-2-enoate |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₈O₂S (estimated) | C₁₁H₁₂O₂S | C₈H₁₂O₂ |

| Molecular Weight (g/mol) | 250.35 (estimated) | 208.28 | 140.18 |

| Density (g/cm³) | ~1.12 (estimated) | 1.12 | ~0.92 |

| Boiling Point (°C) | Not reported | 315.0 | Not reported |

| Key Functional Groups | Phenylsulfanyl, α,β-unsaturated ester | Phenylsulfanyl, α,β-unsaturated ester | α,β-unsaturated ester |

| Synthesis Yield | Not available | Not available | Up to 88% |

| Applications | Organic synthesis, polymers | Polymer chemistry | Flavoring agent |

Research Findings and Key Observations

Impact of Sulfur: The phenylsulfanyl group increases molecular weight, density, and boiling point compared to non-sulfur analogs. It also enhances electrophilicity at the β-carbon, facilitating nucleophilic additions or polymerizations .

Isomer Control: Techniques like ethanolysis and thermal isomerization (as seen in hex-2-enoate derivatives) could be adapted to optimize E/Z ratios in sulfur-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.